molecular formula C8H12N4O2S B3151659 Ethyl 2-guanidino-4-methylthiazole-5-carboxylate CAS No. 7185-65-1

Ethyl 2-guanidino-4-methylthiazole-5-carboxylate

Cat. No.: B3151659
CAS No.: 7185-65-1
M. Wt: 228.27 g/mol
InChI Key: HYYMOZMJVDQRAO-UHFFFAOYSA-N
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Description

Ethyl 2-guanidino-4-methylthiazole-5-carboxylate: is a chemical compound with the molecular formula C8H12N4O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its potential biological activity and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-guanidino-4-methylthiazole-5-carboxylate can be achieved through a one-pot procedure. This method involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild reaction conditions. The process is efficient and yields the desired product in good quantities .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same one-pot procedure. The reaction conditions are optimized to ensure high yield and purity of the product. The use of commercially available starting materials and the simplicity of the reaction make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-guanidino-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-guanidino-4-methylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of biologically active molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-guanidino-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Ethyl 2-guanidino-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its guanidino group, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c1-3-14-6(13)5-4(2)11-8(15-5)12-7(9)10/h3H2,1-2H3,(H4,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYMOZMJVDQRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N=C(N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
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Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
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Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
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Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
Reactant of Route 5
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
Reactant of Route 6
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate

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